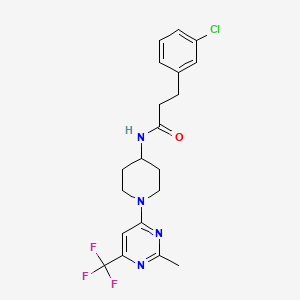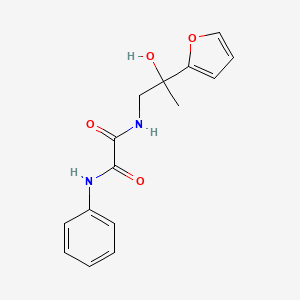![molecular formula C21H22N2O2 B2760825 3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898411-88-6](/img/structure/B2760825.png)
3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Heteroatom-Bridged Calixarenes
A study by Wang and Yang (2004) presents a high yielding fragment coupling synthesis of aza- and/or oxo-bridged calix[2]arene[2]triazines, demonstrating the next generation of calixarenes or cyclophanes. These molecules, with fine-tuned cavities regulated by the combination of electronic, conjugative, and steric effects of nitrogen and oxygen atoms, serve as unique platforms in supramolecular chemistry. The synthesis process, characterized by its efficiency and the tunable nature of the cavities, highlights potential applications in molecular recognition and catalysis (Wang & Yang, 2004).
Anti-Tubercular Scaffold Development
Nimbalkar et al. (2018) discuss the synthesis of novel derivatives with potential anti-tubercular activity. By utilizing ultrasound-assisted synthesis, they produced compounds showing promising activity against Mycobacterium tuberculosis. The research not only contributes to the development of new therapeutic agents but also showcases the application of green chemistry in drug discovery, with derivatives offering insights into cell permeability and ADMET properties for anti-tubercular drug development (Nimbalkar et al., 2018).
Microwave-Assisted Synthesis of Benzamides
Khadse and Chatpalliwar (2017) highlight the microwave-assisted synthesis of benzamide compounds from less reactive dimethylaminobenzylidene oxazolone. This approach, reducing reaction time and improving yield, underscores the role of microwave synthesis in facilitating the production of pharmacologically relevant molecules. The methodology could be adapted for the synthesis of related compounds, including "3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide" for diverse applications in medicinal chemistry (Khadse & Chatpalliwar, 2017).
Advanced Aromatic Polymers
Lin et al. (1990) report the synthesis of new aromatic polymers incorporating 1,3,5-triazine rings and long alkyl side chains. These polymers, with unique properties such as solubility in non-polar solvents and thermal stability, exemplify the integration of complex benzamide derivatives in material science. Their work opens avenues for the development of novel materials with specific electronic, optical, or mechanical properties (Lin et al., 1990).
Selective Sensing and Capture of Picric Acid
Vishnoi et al. (2015) synthesized a fluorescent chemo-sensor for the selective sensing and capture of picric acid, illustrating the potential of benzamide derivatives in environmental monitoring and safety. The specificity and sensitivity of the sensor towards picric acid, facilitated by charge transfer interactions, underline the utility of such compounds in developing advanced sensing materials (Vishnoi et al., 2015).
Propiedades
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-5-6-17(10-14(13)2)21(25)22-18-11-15-4-3-9-23-19(24)8-7-16(12-18)20(15)23/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAGNDZEVSLZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)

![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)




